molecular formula C10H12N6O2S3 B2393345 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392318-76-2

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2393345
CAS No.: 392318-76-2
M. Wt: 344.43
InChI Key: UADBKZKVHCSZPS-UHFFFAOYSA-N
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Description

N-[5-({[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a bis-thiadiazole derivative featuring a propanamide backbone and sulfanyl-linked substituents. Its structure includes two 1,3,4-thiadiazole rings, one substituted with a methyl group and the other with a carbamoylmethylsulfanyl moiety. This compound is hypothesized to exhibit bioactivity due to the thiadiazole core, which is known for antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S3/c1-3-6(17)11-9-15-16-10(21-9)19-4-7(18)12-8-14-13-5(2)20-8/h3-4H2,1-2H3,(H,11,15,17)(H,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADBKZKVHCSZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with a thiol compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has shown promising anticancer properties. Research indicates that compounds with thiadiazole rings can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that similar thiadiazole derivatives exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 .

Case Study:
A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that compounds with structural similarities to this compound displayed growth inhibition percentages exceeding 70% against multiple cancer types .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. This compound may inhibit the growth of various bacterial strains due to its ability to interfere with bacterial cell wall synthesis or metabolic pathways.

Research Insight:
Investigations into related compounds have revealed effective antimicrobial action against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or preservatives.

Anti-inflammatory Activity

The compound's structure indicates potential anti-inflammatory properties as well. Thiadiazole derivatives have been studied for their ability to inhibit inflammatory mediators and pathways such as the 5-lipoxygenase pathway.

Experimental Findings:
Molecular docking studies have shown that similar compounds can bind effectively to the active sites of enzymes involved in inflammation . This opens avenues for further research into its therapeutic use in treating inflammatory diseases.

Pesticidal Activity

Given the biological activity of thiadiazole compounds, this compound may serve as a novel pesticide or fungicide. Its efficacy against plant pathogens could enhance crop protection strategies.

Field Studies:
Field trials utilizing similar thiadiazole-based pesticides have reported significant reductions in pest populations while maintaining crop health . This suggests that this compound could be developed into a viable agricultural product.

Polymer Development

The unique chemical structure of this compound may also find applications in materials science. Its properties could be harnessed to develop new polymers with enhanced thermal stability and mechanical properties.

Research Applications:
Studies are underway to incorporate thiadiazole derivatives into polymer matrices to improve their performance characteristics . Such advancements could lead to innovations in coatings and composite materials used in various industries.

Mechanism of Action

The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components in microorganisms, leading to cell death . As an anticancer agent, it may induce apoptosis by activating specific signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Hybrids

describes compounds such as 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) and N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) . Key comparisons include:

Parameter Target Compound 8d 8e
Core Heterocycles Two 1,3,4-thiadiazole rings 1,3,4-Oxadiazole + thiazole 1,3,4-Oxadiazole + thiazole
Substituents Methyl, carbamoylmethylsulfanyl, propanamide 4-Methylphenyl, propanamide Phenyl, propanamide
Molecular Formula C₉H₁₁N₅O₂S₃* C₁₅H₁₄N₄O₂S₂ C₁₅H₁₄N₄O₂S₂
Melting Point Not reported 135–136°C 117–118°C
Key Functional Groups Sulfanyl bridge, amide Sulfanyl bridge, amide Sulfanyl bridge, amide

*Inferred based on structural analysis.

  • Structural Insights: The target compound replaces oxadiazole rings (in 8d/8e) with thiadiazole rings, increasing sulfur content.

Analogues with Modified Sulfanyl Linkers

and highlight compounds like 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l). Differences include:

  • Substituent Flexibility: Compound 7l incorporates a 4-ethoxyphenyl group and an aminothiazole moiety, whereas the target compound uses a methyl-thiadiazole group. The ethoxy group in 7l may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound .
  • Melting Points : 7l melts at 177–178°C, higher than oxadiazole-thiazole hybrids (117–159°C). This suggests that bulkier substituents (e.g., ethoxyphenyl) increase crystallinity .

Thiadiazole Derivatives with Sulfonamide Groups

and discuss compounds like N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide , which shares a thiadiazole-acetamide backbone but lacks the sulfanyl-propanamide chain. Key contrasts:

  • Bioactivity: Sulfonamide derivatives (e.g., ’s N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide) are associated with antimicrobial activity, while the target compound’s sulfanyl linkage may favor different biological targets, such as enzyme allosteric sites .
  • Molecular Weight: The target compound’s larger structure (C₉H₁₁N₅O₂S₃ vs.

Biological Activity

The compound N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives typically involves multi-step chemical reactions. For instance, recent studies have reported successful synthesis of various propanamide derivatives with thiadiazole scaffolds, achieving yields between 73% to 85% . These compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Synthesis Yields of Thiadiazole Derivatives

CompoundYield (%)
6a73
6b80
6c85
6d78

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity with IC50 values indicating their effectiveness compared to standard chemotherapeutics like doxorubicin .

Table 2: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6hA54920.12
6jCaco-210.84
6eHCT11624.57

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes associated with tumor growth and metastasis. For example, certain thiadiazole derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme critical for angiogenesis in tumors .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have demonstrated notable antimicrobial activity. For instance, compounds derived from this scaffold have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . The structure-activity relationship studies indicate that specific substitutions on the thiadiazole ring enhance antimicrobial efficacy.

Table 3: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
QNM-14Staphylococcus aureus8 µg/mL
QNM-11Escherichia coli16 µg/mL

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Anticancer Studies : A study involving a series of thiadiazole compounds showed significant inhibition of cell proliferation in A549 and Caco-2 cell lines with a focus on their structural modifications that influenced their anticancer activity .
  • Enzyme Inhibition : Research has highlighted the inhibitory effects of these compounds on aminopeptidase N (APN), an enzyme implicated in tumor invasion and metastasis. The findings suggest that structural modifications can enhance inhibitory potency against APN .
  • Molecular Docking Studies : Molecular docking studies have been performed to elucidate the binding interactions between synthesized thiadiazole derivatives and their target enzymes. These studies provide insights into how structural features influence biological activity and can guide future drug design efforts .

Q & A

Basic: What are the standard synthetic routes for this thiadiazole derivative, and how can researchers validate intermediate purity?

Methodological Answer:
The compound is synthesized via multi-step protocols. A common approach involves:

  • Step 1: Cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
  • Step 2: Alkylation of the thiol group using chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
  • Step 3: Coupling reactions (e.g., carbodiimide-mediated) to introduce the propanamide moiety .

Validation:

  • Intermediate Purity: Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and confirm via ¹H/¹³C-NMR. For example, thiadiazole intermediates exhibit characteristic S-H proton signals at δ 3.8–4.2 ppm .
  • Final Product: Use elemental analysis (C, H, N ±0.4%) and HRMS for molecular weight confirmation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C-NMR:
    • Thiadiazole ring protons appear as singlets (δ 7.8–8.2 ppm for C-H).
    • Methyl groups on the thiadiazole ring resonate at δ 2.4–2.6 ppm .
  • IR Spectroscopy:
    • Confirm carbamoyl groups via N-H stretches (~3350 cm⁻¹) and C=O (~1680 cm⁻¹) .
  • Mass Spectrometry:
    • Look for fragmentation patterns consistent with thiadiazole cleavage (e.g., m/z loss of 73 Da for -SCH₂CO- groups) .

Advanced: How can researchers resolve contradictions in bioactivity data between structurally similar thiadiazole derivatives?

Methodological Answer:
Contradictions often arise from substituent effects. For example:

  • Antimicrobial vs. Anticancer Activity: Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing membrane penetration, while bulky substituents (e.g., biphenyl) may favor anticancer targets via hydrophobic interactions .
  • Experimental Design:
    • Perform comparative SAR studies using analogs with systematic substituent variations (e.g., -CH₃, -CF₃, -OCH₃) .
    • Validate target engagement via enzyme inhibition assays (e.g., alkaline phosphatase for antimicrobial activity) or cellular uptake studies .

Advanced: What strategies optimize reaction yields during the alkylation step, and how do solvent choices impact regioselectivity?

Methodological Answer:

  • Optimization Strategies:
    • Temperature: Conduct alkylation at 0–5°C to minimize side reactions (e.g., oxidation of -SH to -S-S-) .
    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion, improving yields by >20% compared to THF .
  • Regioselectivity:
    • Use bulky bases (e.g., DBU) to favor alkylation at the sulfur atom over nitrogen .
    • Confirm regiochemistry via NOESY NMR (proximity of methyl groups to thiadiazole protons) .

Advanced: How can computational methods predict the compound’s reactivity for further functionalization?

Methodological Answer:

  • DFT Calculations:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiadiazole ring often has high nucleophilic f⁺ values (~0.15), favoring electrophilic substitutions .
  • Molecular Docking:
    • Predict binding affinities to biological targets (e.g., EGFR kinase for anticancer activity) using AutoDock Vina. Align results with experimental IC₅₀ values to validate models .

Advanced: What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Assays:
    • Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Thiadiazole derivatives typically show <10% degradation over 24 hours .
  • Controls:
    • Include antioxidants (e.g., ascorbic acid) to distinguish hydrolytic vs. oxidative degradation.
    • Use LC-MS to identify degradation products (e.g., sulfoxide formation via oxidation) .

Basic: What are the documented biological activities of analogous thiadiazole derivatives, and how do they inform research priorities for this compound?

Methodological Answer:

  • Antimicrobial Activity: Analogs with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus .
  • Anticancer Activity: Biphenyl-substituted derivatives inhibit HeLa cell proliferation (IC₅₀ = 12 µM) via tubulin destabilization .
  • Research Priorities:
    • Focus on in vivo pharmacokinetics (e.g., bioavailability studies in rodent models) .
    • Screen against kinase targets (e.g., BRAF V600E) to identify novel mechanisms .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Scale-Up Strategies:
    • Replace batch reactions with flow chemistry for exothermic steps (e.g., thiadiazole cyclization), improving yield consistency by 15–20% .
    • Use silica gel column chromatography with gradient elution (hexane → ethyl acetate) for bulk intermediate purification .
  • Purity Monitoring:
    • Implement PAT (Process Analytical Technology) tools like in-line FTIR to track reaction progress .

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